molecular formula C18H16ClNO4 B8046812 2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No.: B8046812
M. Wt: 345.8 g/mol
InChI Key: YJYUPDPHTRTVJH-UHFFFAOYSA-N
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Description

2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound characterized by its benzyl carbamate (Cbz) group, chlorine atom, and carboxylic acid functionality. This compound belongs to the isoquinoline family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate carbonyl compound under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form a carboxylate anion.

  • Reduction: The chlorine atom can be reduced to form a corresponding amine.

  • Substitution: The benzyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Carboxylate salts.

  • Reduction: Amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core but may have different substituents.

  • Carboxylic acid derivatives: Compounds with similar carboxylic acid functionality but different aromatic rings.

Properties

IUPAC Name

6-chloro-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-14-6-7-15-13(10-14)8-9-20(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYUPDPHTRTVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C=C(C=C2)Cl)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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